Cas no 23099-05-0 (3-Methylbenzanilide)

3-Methylbenzanilide is a synthetic organic compound belonging to the class of benzanilides, characterized by the presence of a methyl group at the 3-position of the benzene ring. This structural modification enhances its stability and influences its physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound exhibits favorable solubility in common organic solvents, facilitating its use in reactions such as acylation and amidation. Its well-defined molecular structure ensures consistent reactivity, which is advantageous for precision in chemical processes. Additionally, 3-Methylbenzanilide serves as a useful building block in the development of more complex molecules, including agrochemicals and bioactive compounds.
3-Methylbenzanilide structure
3-Methylbenzanilide structure
Product name:3-Methylbenzanilide
CAS No:23099-05-0
MF:C14H13NO
MW:211.259123563766
MDL:MFCD00017211
CID:275643
PubChem ID:793787

3-Methylbenzanilide Chemical and Physical Properties

Names and Identifiers

    • Benzamide,3-methyl-N-phenyl-
    • 3-Methylbenzanilide
    • 3-methyl-N-phenylbenzamide
    • (3-methylphenyl)-N-benzamide
    • 3-Methyl-benzoesaeure-anilid
    • 3-methyl-benzoic acid anilide
    • Benzamide,3-methyl-N-phenyl
    • CCG-5652
    • m-Toluanilid
    • m-Toluanilide
    • m-Toluylsaeure-anilid
    • Cambridge id 5306948
    • 23099-05-0
    • DTXSID10945776
    • SCHEMBL259666
    • 3-Methyl-N-phenylbenzene-1-carboximidic acid
    • BIM-0016660.P001
    • MFCD00017211
    • AKOS000277897
    • Benzamide, 3-methyl-N-phenyl-
    • FT-0757922
    • AB00079771-01
    • N-phenyl-m-toluamide
    • AM803561
    • CBMicro_016723
    • MDL: MFCD00017211
    • Inchi: InChI=1S/C14H13NO/c1-11-6-5-7-12(10-11)14(16)15-13-8-3-2-4-9-13/h2-10H,1H3,(H,15,16)
    • InChI Key: DUSYVXRZSXLXRH-UHFFFAOYSA-N
    • SMILES: CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2

Computed Properties

  • Exact Mass: 211.10000
  • Monoisotopic Mass: 211.099714
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 29.1

Experimental Properties

  • PSA: 29.10000
  • LogP: 3.32030

3-Methylbenzanilide Security Information

3-Methylbenzanilide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-Methylbenzanilide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M220393-100mg
3-Methylbenzanilide
23099-05-0
100mg
$ 65.00 2022-06-02
Crysdot LLC
CD12093630-1g
3-Methyl-N-phenylbenzamide
23099-05-0 95+%
1g
$685 2024-07-24
Cooke Chemical
F577122-1g
3-Methyl-N-phenylbenzamide
23099-05-0 97
1g
RMB 7358.40 2025-02-20
Cooke Chemical
F577122-250mg
3-Methyl-N-phenylbenzamide
23099-05-0 97
250mg
RMB 2288.00 2025-02-20
TRC
M220393-50mg
3-Methylbenzanilide
23099-05-0
50mg
$ 50.00 2022-06-02
TRC
M220393-500mg
3-Methylbenzanilide
23099-05-0
500mg
$ 160.00 2022-06-02
Alichem
A019144379-25g
3-Methylbenzanilide
23099-05-0 95%
25g
$1069.12 2023-09-02

Additional information on 3-Methylbenzanilide

Comprehensive Overview of 3-Methylbenzanilide (CAS No. 23099-05-0): Properties, Applications, and Industry Insights

3-Methylbenzanilide (CAS No. 23099-05-0) is a specialized organic compound widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and material science. This N-substituted benzamide derivative exhibits unique chemical properties, making it a valuable intermediate in synthetic chemistry. With the growing demand for high-purity chemical intermediates, 3-Methylbenzanilide has garnered significant attention from researchers and industrial manufacturers alike.

The molecular structure of 3-Methylbenzanilide features a methyl group at the meta-position of the benzene ring, which influences its reactivity and solubility characteristics. Recent studies highlight its role as a building block for bioactive molecules, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and crop protection agents. The compound's stability under various pH conditions makes it suitable for controlled-release formulations, a trending topic in pharmaceutical technology.

In the context of green chemistry advancements, 3-Methylbenzanilide has been investigated for its potential in environmentally benign synthesis routes. Researchers are exploring catalytic amidation methods to produce this compound with reduced energy consumption and waste generation. These innovations align with the industry's shift toward sustainable chemical manufacturing, addressing frequently searched queries about eco-friendly alternatives in organic synthesis.

Analytical characterization of CAS No. 23099-05-0 typically involves HPLC purity testing, mass spectrometry, and NMR spectroscopy – techniques commonly discussed in academic forums. The compound's crystalline form exhibits a melting point range of 98-102°C, with solubility profiles favoring polar aprotic solvents. Such physicochemical data is crucial for formulators seeking solvent optimization strategies, a hot topic in process chemistry discussions.

Market trends indicate rising demand for custom synthesis services involving 3-Methylbenzanilide, driven by the pharmaceutical industry's need for patent-protected intermediates. Regulatory compliance aspects, particularly REACH registration status and GMP manufacturing standards, are frequently searched topics associated with this compound. Suppliers emphasizing documentation transparency and batch-to-batch consistency gain competitive advantage in B2B platforms.

From a technical perspective, 3-Methylbenzanilide demonstrates excellent compatibility with polymer matrices, sparking interest in advanced material applications. Recent patent literature describes its incorporation into high-performance polyamides and thermoset resins, addressing industry needs for heat-resistant materials. This aligns with growing searches for specialty chemicals in electronics encapsulation and automotive components.

Quality control protocols for CAS 23099-05-0 emphasize stringent impurity profiling, particularly for pharmaceutical-grade material. Analytical methods development for isomeric purity remains an active research area, responding to user queries about structural isomer separation techniques. The compound's chromatographic behavior has been extensively documented in method development literature.

Emerging applications in bioconjugation chemistry have expanded the utility of 3-Methylbenzanilide derivatives. Researchers are investigating its click chemistry potential for biomolecule labeling, a rapidly growing field in diagnostic reagent development. This connects with trending searches about fluorescent probes and molecular imaging agents in life sciences.

Storage and handling recommendations for 3-Methylbenzanilide typically suggest argon-protected environments for long-term stability, with particular attention to moisture-sensitive characteristics. Technical datasheets often include accelerated stability studies data, addressing common purchaser concerns about shelf life extension strategies for fine chemicals.

The global supply chain for CAS 23099-05-0 reflects increasing regional diversification, with API manufacturers establishing multiple production sites to ensure supply continuity. This responds to market needs for redundant sourcing options, a frequently discussed topic in procurement strategy webinars and industry reports.

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